2-nitro-N-[2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl]benzamide
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Overview
Description
2-nitro-N-[2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl]benzamide is a complex organic compound with the molecular formula C16H10Cl4F3N3O3. It is characterized by the presence of nitro, trichloro, and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is often used in scientific research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-nitro-N-[2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl]benzamide is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying electrophilic aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitro-N-[2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(2,2,2-trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)benzamide
- 2-nitro-N-(2,2,2-trichloro-1-(2-naphthylamino)ethyl)benzamide
Uniqueness
2-nitro-N-[2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl]benzamide is unique due to the combination of its nitro, trichloro, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not commonly found in other similar compounds .
Properties
Molecular Formula |
C16H11Cl3F3N3O3 |
---|---|
Molecular Weight |
456.6g/mol |
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C16H11Cl3F3N3O3/c17-15(18,19)14(23-11-7-3-2-6-10(11)16(20,21)22)24-13(26)9-5-1-4-8-12(9)25(27)28/h1-8,14,23H,(H,24,26) |
InChI Key |
UYZFFXIICAPOJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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